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Compound of Interest

4-Hydroxy-3-methoxy-2-
Compound Name:
nitrobenzaldehyde

Cat. No.: B1582344

This guide provides a comprehensive technical overview of the molecular structure of 2-
Nitrovanillin, a significant, albeit less common, isomer of the widely recognized 5-Nitrovanillin.
Designed for researchers, scientists, and professionals in drug development and synthetic
chemistry, this document delves into the nuanced structural features, physicochemical
properties, and spectroscopic signature of 2-Nitrovanillin. The content herein is grounded in
authoritative data to ensure scientific integrity and practical applicability.

Nomenclature and Chemical Identity

Correctly identifying a molecule is the cornerstone of scientific research. 2-Nitrovanillin is
systematically named 4-hydroxy-3-methoxy-2-nitrobenzaldehyde according to IUPAC
nomenclature.[1] This name precisely describes the arrangement of the functional groups on
the benzene ring relative to the aldehyde group (position 1).

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1582344?utm_src=pdf-interest
https://www.benchchem.com/product/b1582344?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-4-hydroxy-3-methoxy-2-nitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value Source(s)

4-hydroxy-3-methoxy-2-
IUPAC Name _ [1][2]
nitrobenzaldehyde

Synonym 2-Nitrovanillin [1]
CAS Number 2450-26-2 [1][2]
Molecular Formula CsH7NOs [1][2]
Molecular Weight 197.14 g/mol [1]

COC1=C(C=CC(=C1--
SMILES [1][3]
INVALID-LINK--[O-])C=0)O

PHCNQUJHXJQLQR-
INChl Key [11[2]
UHFFFAOYSA-N

Molecular Structure and Geometry

The molecular architecture of 2-Nitrovanillin is characterized by a benzene ring substituted with
an aldehyde, a hydroxyl, a methoxy, and a nitro group. The ortho-positioning of the nitro group
relative to the aldehyde function introduces significant steric and electronic effects that
differentiate it from its 5-nitro and 6-nitro isomers.

Structural Representation

Caption: 2D structure of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Conformational Analysis

Computational studies on substituted benzaldehydes suggest that the orientation of the
aldehyde and methoxy groups is crucial in determining the molecule's overall conformation and
reactivity. The steric hindrance imposed by the nitro group at the 2-position likely influences the
preferred orientation of the adjacent aldehyde and methoxy groups, potentially leading to a
non-planar arrangement to minimize steric strain. This contrasts with the more planar
conformations often observed in less sterically hindered isomers.

Physicochemical Properties
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The physicochemical properties of 2-Nitrovanillin are critical for its application in synthesis and
material science.

Property Value Source(s)
Melting Point 136-137 °C [4]
Appearance Light yellow solid [4]

XLogP3 0.8 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p > ]
Rotatable Bond Count 3 [1]

Spectroscopic Analysis

The unique substitution pattern of 2-Nitrovanillin gives rise to a distinct spectroscopic
fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, data from spectral
databases can be interpreted based on the known effects of the substituents.[1]

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic
protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The chemical
shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and
the electron-donating hydroxyl and methoxy groups.

e 13C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding
to the molecular structure. The chemical shifts of the aromatic carbons will be significantly
affected by the attached functional groups.[1]

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Nitrovanillin is characterized by absorption bands corresponding to its
various functional groups.[1]

Functional Group Expected Wavenumber (cm—?)
O-H (hydroxyl) ~3400-3200 (broad)

C-H (aromatic) ~3100-3000

C-H (aldehyde) ~2850 and ~2750

C=0 (aldehyde) ~1700-1680

NO2 (asymmetric stretch) ~1550-1500

NO2z (symmetric stretch) ~1360-1320

C-O (methoxy) ~1270-1200

Synthesis and Regioselectivity

The synthesis of 2-Nitrovanillin is a key consideration, as the nitration of vanillin typically yields
the 5-nitro isomer as the major product due to the directing effects of the hydroxyl and methoxy
groups.

Synthetic Pathway

A documented synthesis of 2-Nitrovanillin involves a multi-step process to control the
regioselectivity, starting from a protected form of vanillin.[4] A general representation of a
potential synthetic workflow is outlined below.

Synthesis of 2-Nitrovanillin

Vanillin Derivative Nitration . . . . -
Gwith protected hydroxyl groupH (e.g., HNO5/H>S04) HNnrated IntermedlateHDeprotecnon 2-Nitrovanillin

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of 2-Nitrovanillin.

Experimental Protocol: Hydrolysis of 4-Acetoxy-3-
methoxy-2-nitrobenzaldehyde

This protocol describes the final deprotection step to yield 2-Nitrovanillin.[4]

Preparation: A fresh solution of 33% (w/w) sodium hydroxide is prepared.

e Reaction: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde is added portionwise to the NaOH
solution.

e Heating: The resulting slurry is heated on a steam bath at 75°C for 10 minutes.
e Dilution: The reaction mixture is diluted with water.

 Acidification: The mixture is acidified with 6 N hydrochloric acid while cooling.

« |solation: The precipitated product is filtered and washed with water.

 Purification: Recrystallization from an ether/cyclohexane mixture yields light yellow crystals
of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Regioselectivity in Vanillin Nitration

The electrophilic nitration of vanillin is governed by the directing effects of the hydroxyl (-OH)
and methoxy (-OCHs) groups, which are both ortho-, para-directing and activating. The
hydroxyl group is a stronger activating group than the methoxy group.
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Regioselectivity of Vanillin Nitration

Nitration
(HNO3/H2S0a4)

:

Mixture of Isomers

Ortho to -OH
Ortho to -OCHs
(Sterically Hindered)

5-Nitrovanillin 2-Nitrovanillin > 6-Nitrovanillin
(Major Product) (Minor Product) (Minor Product)

Click to download full resolution via product page

Ortho t Ortho to -OCHs
Para to[-OCHs Meta to -OH

Caption: Factors influencing the regioselectivity of vanillin nitration.

The formation of 5-Nitrovanillin is favored as this position is ortho to the strongly activating
hydroxyl group and para to the methoxy group. The 2-position is ortho to the methoxy group
but meta to the hydroxyl group, making it less electronically favored. The 6-position, while ortho
to the hydroxyl group, is sterically hindered by the adjacent aldehyde group.

Conclusion

The molecular structure of 2-Nitrovanillin (4-hydroxy-3-methoxy-2-nitrobenzaldehyde)
presents a unique substitution pattern that distinguishes it from its more common isomers. Its
synthesis requires carefully controlled conditions to achieve the desired regioselectivity. The
physicochemical and spectroscopic data provide the necessary parameters for its identification
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and utilization in further research and development. This guide serves as a foundational
resource for scientists and researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 2-Nitrovanillin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582344#molecular-structure-of-2-nitrovanillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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